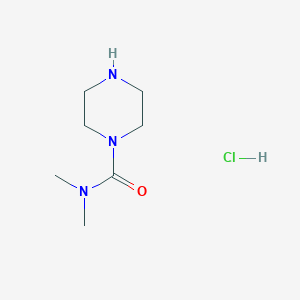

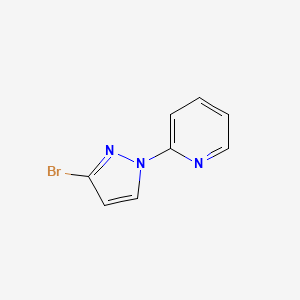

![molecular formula C13H12N6O3S B2535830 methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate CAS No. 478041-14-4](/img/structure/B2535830.png)

methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques and Transformations

Triazole derivatives are synthesized through various methods, including cycloaddition reactions of arylazides with acetylacetone, leading to derivatives of 1,2,3-triazole. These compounds demonstrate significant versatility in chemical transformations, such as the Wilgerodt-Kindler reaction, transforming into acetic acids and reacting with amino-triazol-3-thiol to afford triazolo[3,4-b][1,3,4] thiadiazole derivatives (Pokhodylo et al., 2009).

Antimicrobial and Antileishmanial Activities

Certain 1,2,4-triazole derivatives exhibit antimicrobial and antileishmanial activities. Theoretical studies using the Density Functional Theory (DFT) method have highlighted structural and spectroscopic parameters, supporting their potential application in combating infectious diseases like Leishmania infantum (Süleymanoğlu et al., 2017).

Synthesis of Tri-Heterocyclic Compounds

Research has been conducted on synthesizing new triheterocyclic regioisomers as precursors for bi-triazolic α-amino acids, demonstrating the potential for creating novel compounds with triazole groups for various applications (Hajib et al., 2020).

Structural Characterization

The structural characterization of triazole derivatives, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, through methods like IR, 1H NMR, and X-ray diffraction, underscores the importance of these techniques in confirming the chemical structures of synthesized compounds (Shuang-hu, 2014).

Potential Against COVID-19

Emerging research into thiadiazole and triazole hybrids indicates their potential efficacy against COVID-19's main protease, showcasing the importance of structural modification and virtual screening in drug discovery efforts for addressing global health crises (Rashdan et al., 2021).

Mecanismo De Acción

Target of Action

Methyl 3-[4-[2-(1,2,4-triazol-1-yl)propanoyl]triazol-1-yl]thiophene-2-carboxylate is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties . The primary target of this compound is the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the compound can potentially disrupt the growth of estrogen-dependent cancer cells.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens. As a result, the growth of estrogen-dependent cancer cells is disrupted.

Biochemical Pathways

The inhibition of the aromatase enzyme affects the steroidogenesis pathway, specifically the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells.

Result of Action

The compound’s action results in the inhibition of the growth of estrogen-dependent cancer cells . Some derivatives have shown potent inhibitory activities against various human cancer cell lines, including MCF-7, Hela, and A549 .

Análisis Bioquímico

Biochemical Properties

These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Cellular Effects

Related 1,2,3-triazole compounds have shown various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Related 1,2,3-triazole compounds are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

Related 1,2,3-triazole compounds have shown various effects at different dosages .

Metabolic Pathways

Related 1,2,3-triazole compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

Related 1,2,3-triazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Related 1,2,3-triazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

methyl 3-[4-[2-(1,2,4-triazol-1-yl)propanoyl]triazol-1-yl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3S/c1-8(19-7-14-6-15-19)11(20)9-5-18(17-16-9)10-3-4-23-12(10)13(21)22-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEJHQSNKHZDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CN(N=N1)C2=C(SC=C2)C(=O)OC)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

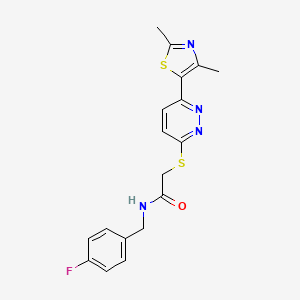

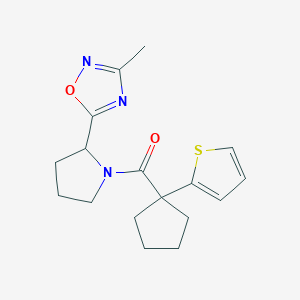

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)

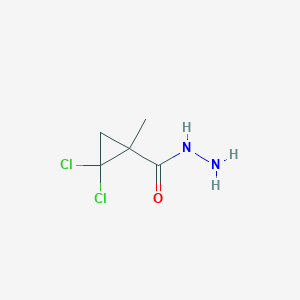

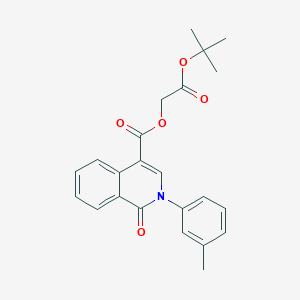

![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)

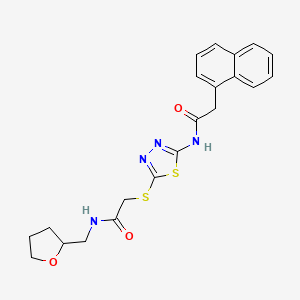

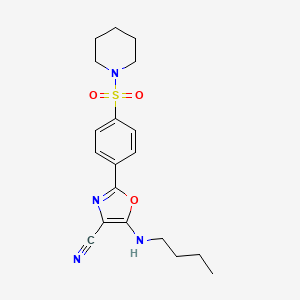

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)

![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)